molecular formula C15H19N5O2 B6801010 N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide

N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide

Cat. No.: B6801010
M. Wt: 301.34 g/mol
InChI Key: RIOFCULJUGSTLS-UHFFFAOYSA-N
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Description

N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a benzyltriazole moiety attached to an azetidine ring, which is further substituted with an ethyl group and a hydroxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-2-15(22)10-19(11-15)14(21)16-13-9-20(18-17-13)8-12-6-4-3-5-7-12/h3-7,9,22H,2,8,10-11H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOFCULJUGSTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)NC2=CN(N=N2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzyltriazole moiety. This can be achieved through a click reaction between benzyl azide and an alkyne, catalyzed by copper(I) salts. The resulting benzyltriazole is then reacted with an azetidine derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the azetidine ring could produce a saturated azetidine compound.

Scientific Research Applications

N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide involves its interaction with specific molecular targets. The benzyltriazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the azetidine ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1,2,3-triazole: Shares the benzyltriazole moiety but lacks the azetidine ring.

    3-ethyl-3-hydroxyazetidine: Contains the azetidine ring with similar substitutions but without the benzyltriazole moiety.

Uniqueness

N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide is unique due to the combination of the benzyltriazole and azetidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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